molecular formula C19H19F3N4O B2694885 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034314-46-8

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Numéro de catalogue B2694885
Numéro CAS: 2034314-46-8
Poids moléculaire: 376.383
Clé InChI: ANJIZHAETPHIRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H19F3N4O and its molecular weight is 376.383. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer and Antituberculosis Potential

A study by Mallikarjuna et al. (2014) synthesized a series of derivatives similar in structure to the queried compound, aiming to explore their anticancer and antituberculosis activities. This research demonstrated that certain derivatives exhibit significant in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and notable antituberculosis effects against the standard strain of M. tb H37Rv. Specifically, compounds showed a synthesis approach that was both simple and convenient, with some compounds exhibiting promising antituberculosis and anticancer activities, highlighting the compound 3c's dual activity in both fields (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Tubulin Polymerization Inhibition

Research conducted by Prinz et al. (2017) introduced a series of derivatives derived from tricyclic heterocycles, including phenoxazine and phenothiazine, which were assessed for their antiproliferative properties against a variety of cancer cell lines. Among these, certain analogues demonstrated outstanding antiproliferative properties with low nanomolar GI50 values against numerous cancer cell lines. These compounds, particularly one with a mean GI50 of 3.3 nM, potently inhibited tubulin polymerization, indicating a strong potential for development as novel and potent tubulin polymerization inhibitors. This emphasizes the derivative's suitability for cancer treatment, specifically through the mechanism of tubulin polymerization inhibition (Prinz et al., 2017).

Histamine H3 Receptor Antagonism

Letavic et al. (2015) explored the preclinical characterization of novel phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists. This study resulted in the identification of compounds with high affinity as histamine H3 antagonists, leading to the discovery of two development candidates for clinical trials. These compounds showed promise in optimizing physical properties and exhibiting significant preclinical profiles, suggesting potential applications in wake-promoting activities (Letavic et al., 2015).

Propriétés

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O/c20-19(21,22)15-3-1-2-14(12-15)18(27)26-10-8-25(9-11-26)17-7-6-16(23-24-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJIZHAETPHIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.